3-(5-Methylpyridin-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylpyridin-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a propenoic acid moiety at the 3-position. It is commonly used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylpyridin-3-yl)prop-2-enoic acid typically involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed, and the product is isolated through crystallization.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Methylpyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid moiety.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.
Major Products Formed:
Oxidation: Formation of 3-(5-Methylpyridin-3-yl)propanoic acid.
Reduction: Formation of 3-(5-Methylpyridin-3-yl)propanoic acid.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
3-(5-Methylpyridin-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Methylpyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
3-(5-Methylfuran-2-yl)prop-2-enoic acid: Similar structure but with a furan ring instead of a pyridine ring.
3-(5-Methylpyridin-2-yl)prop-2-enoic acid: Similar structure but with the propenoic acid moiety at the 2-position of the pyridine ring.
Uniqueness: 3-(5-Methylpyridin-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position and the propenoic acid moiety at the 3-position provides distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(5-methylpyridin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-4-8(6-10-5-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGXXVWXQDDZFV-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.